N-(1-Methoxypropan-2-yl)-4-nitroaniline
Description
Structure and Properties:
N-(1-Methoxypropan-2-yl)-4-nitroaniline (CAS: 863497-39-6) is a secondary amine featuring a nitroaniline backbone substituted with a 1-methoxypropan-2-yl group at the nitrogen atom. The compound combines the electron-withdrawing nitro group (para to the amine) with the ether-containing alkyl chain, influencing its polarity, solubility, and reactivity.
The discontinuation of commercial availability (as noted in and ) implies specialized or outdated synthetic routes.
For instance, structurally related compounds exhibit antimycobacterial activity () or serve as intermediates in non-linear optical materials ().
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O3/c1-8(7-15-2)11-9-3-5-10(6-4-9)12(13)14/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
CGKXVRSFGQJDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Key Observations :
- Solubility : The methoxypropan-2-yl group likely enhances solubility in polar solvents compared to purely aromatic or aliphatic substituents.
- Thermal Stability : Methyl-nitroaniline derivatives () exhibit melting points >100°C, suggesting that the target compound may similarly decompose at elevated temperatures.
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